molecular formula C14H19N3OS B2915638 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide CAS No. 1258746-26-7

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide

Cat. No. B2915638
CAS RN: 1258746-26-7
M. Wt: 277.39
InChI Key: IOOCRAAMQSOYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.

Mechanism of Action

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). BTK inhibition also leads to the downregulation of anti-apoptotic proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of CLL, MCL, and DLBCL. In addition to its anti-tumor effects, this compound has also been shown to reduce inflammation in preclinical models of RA and SLE. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.

Future Directions

There are several potential future directions for the development of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide as a therapeutic agent. One direction is the evaluation of this compound in clinical trials for the treatment of CLL, MCL, and DLBCL. Another direction is the evaluation of this compound in combination with other agents, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, the development of more potent and selective BTK inhibitors based on the structure of this compound is another potential future direction.

Synthesis Methods

The synthesis of 2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide involves several steps, including the preparation of intermediates and the final coupling reaction. The starting material for the synthesis is 2-bromo-3-methylthiophene, which undergoes a series of reactions to yield the final product. The synthesis method has been described in detail in a published patent (US20150210688A1) and several research articles.

Scientific Research Applications

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to have therapeutic potential in various types of cancer, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
In addition to cancer, this compound has also been studied as a potential treatment for autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In preclinical models, this compound has been shown to inhibit B-cell activation and reduce inflammation.

properties

IUPAC Name

2-tert-butyl-N-(1-cyanocyclobutyl)-N-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-13(2,3)12-16-8-10(19-12)11(18)17(4)14(9-15)6-5-7-14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOCRAAMQSOYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)C(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.